molecular formula C23H21N3O3S2 B2355942 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1189916-32-2

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2355942
CAS No.: 1189916-32-2
M. Wt: 451.56
InChI Key: KXCCGFQGMNFKKV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 6-phenyl ring, and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The ethyl and phenyl substituents likely enhance lipophilicity, while the 3-methoxyphenyl group may influence electronic properties and receptor binding.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-8-5-4-6-9-15)25-23(26)30-14-20(27)24-16-10-7-11-17(12-16)29-2/h4-13H,3,14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCCGFQGMNFKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the substituted phenyl and pyrimidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzamide compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes by binding to their active sites, blocking substrate access and preventing catalysis. This mechanism is crucial for developing drugs targeting specific diseases, particularly in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

Thienopyrimidine derivatives have been evaluated for their antimicrobial properties:

  • Bacterial Activity : Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group enhances these antimicrobial activities, suggesting potential for new antibiotic development .

Anticancer Properties

The anticancer potential of this compound has been a focal point in research:

  • Cell Line Studies : Various studies have assessed its efficacy against different cancer cell lines, indicating a capacity to inhibit cell proliferation and induce apoptosis through specific molecular pathways.

Anti-inflammatory Effects

Research also suggests that this compound may possess anti-inflammatory properties:

  • Mechanism of Action : It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of thienopyrimidine derivatives, including this compound. Results showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics.

Anticancer Evaluation

In vitro studies evaluated the anticancer effects of this compound on several cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The biological activity of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be influenced by:

  • Hydrophobic Substituents : Enhancing membrane permeability.
  • Functional Group Positioning : Critical for interactions with target proteins.

Modifications in the pyrimidine core can lead to increased potency against specific targets, emphasizing the importance of SAR studies in drug design .

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges: The target compound’s thienopyrimidinone core likely requires multi-step synthesis, akin to and methodologies.
  • Pharmacological Potential: Structural similarities to pyrimidine-based acetamides () suggest possible kinase or protease inhibition, but empirical validation is needed.
  • Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further studies.

Biological Activity

The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide belongs to the thienopyrimidine class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O2SC_{24}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 449.59 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which integrates sulfur and nitrogen within a fused heterocyclic arrangement. The presence of various functional groups, such as ethyl, oxo, sulfanyl, and methoxy groups, enhances its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds in the thienopyrimidine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Thienopyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. In vitro studies have reported promising IC50 values indicating effective inhibition .
  • Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, which are vital for combating oxidative stress-related diseases .

Antimicrobial Studies

A significant study evaluated the antibacterial activity of various thienopyrimidine derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin. Specifically, modifications in the phenyl ring significantly influenced antibacterial potency .

CompoundTarget BacteriaMIC (µg/mL)Comparison Drug
AS. aureus32Ciprofloxacin (64)
BE. coli16Amoxicillin (32)
CC. albicans8Nystatin (16)

Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, derivatives similar to 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide were tested against AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)
D19.213.2
E10.47.7
F24.315.6

These findings suggest that structural modifications can lead to enhanced inhibitory effects on cholinesterases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit enzyme activity by binding to active sites, thus blocking substrate access and preventing catalysis . The unique combination of functional groups in the thienopyrimidine structure enhances its specificity and efficacy.

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